6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
6-(4-Fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, methoxyphenyl, and isoxazolo-pyridine moieties
Properties
Molecular Formula |
C21H16FN3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16FN3O3/c1-12-19-17(20(26)23-15-7-9-16(27-2)10-8-15)11-18(24-21(19)28-25-12)13-3-5-14(22)6-4-13/h3-11H,1-2H3,(H,23,26) |
InChI Key |
YGZTUDXISPGRJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of Boronic Acid Derivative
Reagents: 4-fluorophenylboronic acid, 4-methoxyphenylboronic acid
Conditions: Hydroboration, typically using diborane or a similar reagent.
-
Step 2: Suzuki–Miyaura Coupling
Reagents: Boronic acid derivatives, halogenated isoxazolo-pyridine
Catalyst: Palladium(0) complex
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)
-
Step 3: Amidation
Reagents: Carboxylic acid derivative, amine
Conditions: Coupling agents (e.g., EDC, HOBt), solvent (e.g., dichloromethane), temperature (room temperature to 40°C)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated and methoxylated aromatic rings make it a useful tool for investigating biological pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the isoxazolo-pyridine moiety can form hydrogen bonds with amino acid side chains.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- 6-(4-Bromophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
- 6-(4-Methylphenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The presence of the fluorine atom in 6-(4-fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chlorinated, brominated, and methylated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
